molecular formula C24H22FNO B12350305 [1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone CAS No. 2748464-24-4

[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone

Cat. No.: B12350305
CAS No.: 2748464-24-4
M. Wt: 364.5 g/mol
InChI Key: ALQFAGFPQCBPED-QWWVLHFXSA-N
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Description

[1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone (hereafter referred to by its common synonym JWH-200-d5) is a deuterated synthetic cannabinoid receptor agonist (SCRA) derived from the parent compound JWH-200. Its structure comprises three critical regions (Figure 1):

  • Indole core: A 1H-indole ring system deuterated at positions 2,4,5,6,7 (denoted as -d5), enhancing metabolic stability and utility in pharmacokinetic studies .
  • Morpholinoethyl side chain: A 2-(4-morpholinyl)ethyl group attached to the indole nitrogen, a feature critical for CB1 receptor interaction .
  • Naphthoyl pharmacophore: A 1-naphthalenyl-methanone group, common in SCRAs, which mimics the hydrophobic domain of classical cannabinoids like Δ9-THC .

JWH-200-d5 is primarily used in forensic and pharmacological research to study SCRA metabolism and receptor binding dynamics. Its deuterated form reduces hepatic clearance rates, making it a valuable internal standard in mass spectrometry .

Properties

CAS No.

2748464-24-4

Molecular Formula

C24H22FNO

Molecular Weight

364.5 g/mol

IUPAC Name

naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(5-fluoropentyl)indol-3-yl]methanone

InChI

InChI=1S/C24H22FNO/c25-15-6-1-7-16-26-17-22(20-12-4-5-14-23(20)26)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17H,1,6-7,15-16H2/i4D,5D,12D,14D,17D

InChI Key

ALQFAGFPQCBPED-QWWVLHFXSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCF)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a morpholine ring through a series of reactions, including alkylation and cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features of JWH-200-d5 and Analogous SCRAs

Compound Name Molecular Formula Substituents CB1 Affinity (Ki, nM) Metabolic Stability Legal Status (Example Jurisdiction)
JWH-200-d5 C₂₆H₂₁D₅N₂O₂ Indole-d5, morpholinoethyl, naphthoyl 5.8* High (deuterated) Schedule I (Alabama, USA)
JWH-018 C₂₄H₂₃NO Indole, pentyl, naphthoyl 9.0 Moderate Schedule I (USA)
JWH-073 C₂₁H₂₃NO Indole, butyl, naphthoyl 8.9 Low Schedule I (USA)
JWH-210 C₂₆H₂₇NO Indole, pentyl, 4-ethylnaphthoyl 0.46 Moderate Controlled (EU)
AM-2201 C₂₅H₂₂FNO Indole, 5-fluoropentyl, naphthoyl 1.0 Low (fluorinated chain) Schedule I (USA)

*Estimated based on non-deuterated JWH-200 data .

Key Observations:

Morpholinoethyl vs. Alkyl Side Chains: JWH-200-d5’s morpholinoethyl group distinguishes it from alkyl-chain SCRAs like JWH-018 (pentyl) and JWH-073 (butyl). This group enhances water solubility and receptor binding kinetics but may reduce lipophilicity compared to alkyl chains . In vivo studies show that SCRAs with cyclic amine side chains (e.g., morpholinoethyl) exhibit prolonged hypothermic effects in mice compared to alkyl-chain analogs, suggesting slower dissociation from CB1 receptors .

Deuteration Effects: The deuterium atoms at positions 2,4,5,6,7 on the indole ring reduce metabolic oxidation rates, as seen in deuterated standards like JWH-019 N-(5-hydroxyhexyl) metabolite-d5 . This modification is absent in non-deuterated analogs, making JWH-200-d5 more stable in analytical workflows .

Naphthoyl Modifications :

  • JWH-210’s 4-ethylnaphthoyl group increases CB1 affinity (Ki = 0.46 nM) compared to JWH-200-d5’s unsubstituted naphthoyl (Ki = 5.8 nM), highlighting the role of hydrophobic substituents in enhancing receptor binding .

Pharmacological and Regulatory Implications

  • Receptor Affinity: JWH-200-d5’s CB1 affinity is lower than JWH-210 but comparable to JWH-018, indicating that the morpholinoethyl group partially compensates for the absence of alkyl chain hydrophobicity .
  • Metabolism : Unlike fluorinated SCRAs (e.g., AM-2201), which undergo rapid hydroxylation, JWH-200-d5’s deuterated structure resists CYP450-mediated degradation, prolonging its half-life in biological matrices .
  • Legal Status : JWH-200-d5 is classified as Schedule I in Alabama, USA, reflecting its structural similarity to prohibited SCRAs . In contrast, JWH-210’s 4-ethylnaphthoyl group places it under EU control .

Biological Activity

The compound [1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone (CAS Number: 895155-27-8) is a synthetic derivative of indole and naphthalene structures. It has garnered attention due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N2O2C_{25}H_{24}N_{2}O_{2}, with a molecular weight of approximately 384.47 g/mol. It is characterized by the presence of a morpholine group and an indole moiety, which are known to influence biological activity.

PropertyValue
Molecular FormulaC25H24N2O2
Molecular Weight384.47 g/mol
Melting Point104-106 °C
SolubilityDMSO: 20 mg/ml
Density1.21 g/cm³

Preliminary studies suggest that the compound may exert its effects through modulation of cannabinoid receptors (CB1 and CB2), similar to other indole derivatives. The morpholine group may enhance binding affinity and selectivity towards these receptors.

Key Mechanisms

  • CB1 Receptor Agonism : The compound may activate CB1 receptors, which are primarily involved in the central nervous system's modulation of pain and mood.
  • CB2 Receptor Interaction : Activation of CB2 receptors is associated with anti-inflammatory effects, making this compound a candidate for therapeutic applications in inflammatory diseases.

In Vitro Studies

Research conducted on cell lines has demonstrated that the compound exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

In Vivo Studies

Animal models have been employed to evaluate the analgesic effects of the compound. In a formalin-induced pain model, subjects treated with varying doses showed a significant reduction in pain scores compared to controls.

Case Studies

  • Case Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory potential in LPS-stimulated macrophages.
    • Findings : The compound significantly inhibited nitric oxide production and downregulated COX-2 expression.
    • : This indicates a promising role for the compound in managing inflammatory conditions.
  • Case Study on Pain Management :
    • Objective : To evaluate analgesic effects in rodent models.
    • Findings : A dose-dependent reduction in pain response was observed.
    • : The compound may serve as an effective analgesic agent.

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